molecular formula C11H16Cl2N2O2 B1520671 (S)-alpha-(3-pyridinylmethyl)-proline-2HCl CAS No. 1217830-70-0

(S)-alpha-(3-pyridinylmethyl)-proline-2HCl

Cat. No.: B1520671
CAS No.: 1217830-70-0
M. Wt: 279.16 g/mol
InChI Key: QDRDSHUHXUYTRA-IDMXKUIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the synthesis of “(S)-a-(3-Pyridinylmethyl)proline” involves the use of a dithiophosphoric acid that sequentially acts as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant for pyridinium ion reduction, and a hydrogen atom abstractor for the activation of allylic C(sp3)−H bonds .


Molecular Structure Analysis

The molecular structure of related compounds such as “3-Pyridinylmethyl” has been reported. It has a molecular formula of C6H6N with an average mass of 92.118 Da and a mono-isotopic mass of 92.050026 Da .


Chemical Reactions Analysis

The chemical reactions involving related compounds like pyridinyl radicals have been studied. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “3-Pyridinylmethyl” have been reported. It is a neutral radical with a molecular formula of C6H6N .

Scientific Research Applications

Synthesis and Molecular Properties

  • The synthesis of proline derivatives, including fluoro-hydroxyprolines, demonstrates significant effects on molecular recognition by biological systems, affecting the stereochemistry and functional capabilities of these molecules. Such chemical modifications can influence the binding to biological targets, like the VHL E3 ligase, which recognizes specific proline modifications for targeted protein degradation (Testa et al., 2018).

Enzymatic and Structural Implications

  • Proline racemase studies illuminate the enzyme's mechanism, highlighting the significance of proline's stereochemical configuration in enzymatic processes (Rudnick & Abeles, 1975).
  • Research into proline's role in alpha-helices and beta-sheet structures of proteins demonstrates its unique influence on protein conformation and stability, contributing to understanding protein folding and structure (Li et al., 1996).

Catalysis and Chemical Reactions

  • Proline derivatives have been explored for their catalytic roles in organic synthesis, such as C-3 functionalization via palladium-catalyzed reactions, demonstrating the versatility of proline in facilitating stereospecific and regioselective chemical transformations (Affron et al., 2014).

Interaction with Biological Molecules

  • The interaction between proline-rich proteins and polyphenols, which affects the taste and nutritional value of foods, highlights proline's significance in food science and nutrition (Murray et al., 1994).

Stress Response in Plants

  • Proline's role in osmotic stress response in plants, particularly in mechanisms of proline biosynthesis and accumulation under stress conditions, underscores its importance in plant biology and agricultural research (Hu et al., 1992).

Properties

IUPAC Name

(2S)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(4-2-6-13-11)7-9-3-1-5-12-8-9;;/h1,3,5,8,13H,2,4,6-7H2,(H,14,15);2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRDSHUHXUYTRA-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CN=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CN=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-alpha-(3-pyridinylmethyl)-proline-2HCl
Reactant of Route 2
(S)-alpha-(3-pyridinylmethyl)-proline-2HCl
Reactant of Route 3
(S)-alpha-(3-pyridinylmethyl)-proline-2HCl
Reactant of Route 4
(S)-alpha-(3-pyridinylmethyl)-proline-2HCl
Reactant of Route 5
(S)-alpha-(3-pyridinylmethyl)-proline-2HCl
Reactant of Route 6
(S)-alpha-(3-pyridinylmethyl)-proline-2HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.